molecular formula C13H16N2O4 B2570951 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 2034594-66-4

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea

Cat. No. B2570951
CAS RN: 2034594-66-4
M. Wt: 264.281
InChI Key: WRDRVVGYIHQPSU-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

Green Chemistry Applications

The compound's structural motif is relevant in the context of green chemistry, where derivatives similar to "1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea" have been used as substrates in biocatalyzed reactions. For instance, enzymatic acylation of pharmacologically interesting nucleosides has been performed in 2-methyltetrahydrofuran (MeTHF), showcasing its use as a greener substitute for traditional solvents like tetrahydrofuran (THF) in organic synthesis (Simeó, Sinisterra, & Alcántara, 2009).

Biochemical Evaluation

Derivatives with structures similar to the query compound have been synthesized and assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties to test compounds with greater conformational flexibility, revealing insights into the design of potential therapeutics targeting neurodegenerative diseases (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Material Science

In material science, the structural elements of "this compound" are integral to the development of new polymers from renewable resources. A study on the condensation of 2,5-diformylfuran (DFF) and urea showcases the synthesis of a crystalline polymer resin, highlighting the potential of such compounds in creating environmentally friendly materials (Amarasekara, Green, & Williams, 2009).

Molecular Interaction Studies

Compounds structurally related to the query have been studied for their interaction with biological macromolecules, such as DNA. These interactions are crucial for understanding the molecular basis of drug action and the design of novel therapeutic agents (Ajloo et al., 2015).

Synthetic Chemistry

Synthetic approaches involving molecules with similar structural features have been explored for the creation of labeled standards useful in pharmacokinetic studies. This includes the synthesis of deuterium-labeled compounds for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses (Liang et al., 2020).

properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-17-8-6-14-13(16)15-9-10-4-5-12(19-10)11-3-2-7-18-11/h2-5,7H,6,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDRVVGYIHQPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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